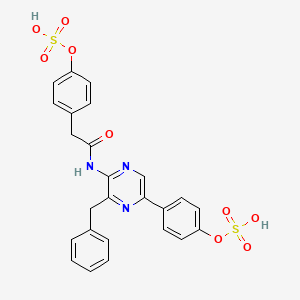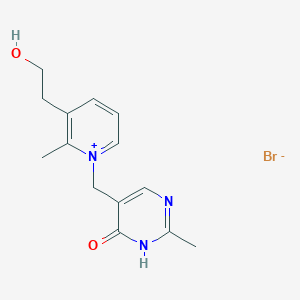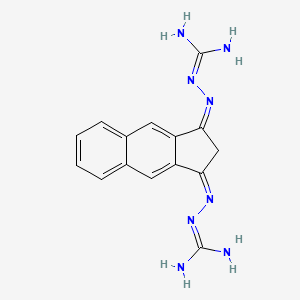![molecular formula C37H44O10 B1238818 [6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate CAS No. 55306-11-1](/img/structure/B1238818.png)
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate is a diterpenoid ester isolated from the plant Gnidia lamprantha. It is known for its potent antileukemic properties and has been the subject of various pharmacological studies . This compound is part of a larger group of diterpenoids, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gnididin involves several steps, starting from the extraction of the plant material. The diterpenoid esters are typically isolated using chromatographic techniques. The synthetic preparation of gnididin can be complex due to its intricate molecular structure. Common methods involve the use of transition metal catalysts and specific reaction conditions to ensure the correct formation of the ester bonds .
Industrial Production Methods: Industrial production of gnididin is not widely documented, likely due to its specific and limited use in research settings. the general approach would involve large-scale extraction from Gnidia lamprantha, followed by purification processes to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: [6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its different biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving gnididin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of gnididin can lead to the formation of hydroxylated derivatives, which may exhibit different biological activities .
Applications De Recherche Scientifique
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate has been extensively studied for its antileukemic properties. It has shown significant activity against various leukemia cell lines, making it a promising candidate for cancer research . Additionally, gnididin has been investigated for its anti-inflammatory and antiviral activities, further highlighting its potential in medical research .
In chemistry, gnididin serves as a model compound for studying the synthesis and reactivity of diterpenoid esters. Its complex structure provides valuable insights into the mechanisms of ester formation and modification .
Mécanisme D'action
The mechanism of action of gnididin involves its interaction with specific molecular targets in cancer cells. It is believed to inhibit the proliferation of leukemia cells by interfering with their DNA synthesis and inducing apoptosis. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that gnididin may target key enzymes involved in cell cycle regulation .
Comparaison Avec Des Composés Similaires
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate is structurally similar to other diterpenoid esters such as gniditrin and gnidicin. These compounds share a similar skeleton and exhibit comparable biological activities. gnididin is unique in its potent antileukemic activity, which sets it apart from its analogs .
List of Similar Compounds:- Gniditrin
- Gnidicin
- Huratoxin
- Simplexin
These compounds, like gnididin, are derived from plants in the Thymelaeaceae family and have been studied for their various pharmacological properties .
Propriétés
Numéro CAS |
55306-11-1 |
|---|---|
Formule moléculaire |
C37H44O10 |
Poids moléculaire |
648.7 g/mol |
Nom IUPAC |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-26(39)43-29-23(5)36-25-19-22(4)28(40)34(25,42)32(41)33(20-38)30(44-33)27(36)31-35(29,21(2)3)46-37(45-31,47-36)24-16-13-12-14-17-24/h10-19,23,25,27,29-32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+ |
Clé InChI |
OBYWPUMYSJSSFH-LNCIWOMLSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/C(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
SMILES |
CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
SMILES canonique |
CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
| 55306-11-1 | |
Synonymes |
gnididin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1238735.png)
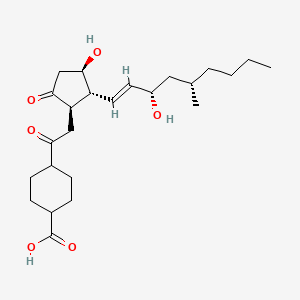
![N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-5-methylthiophene-2-carboxamide](/img/structure/B1238737.png)
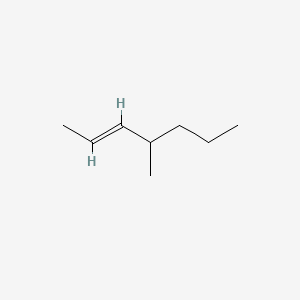
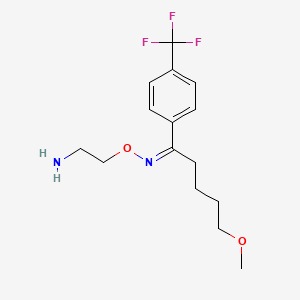
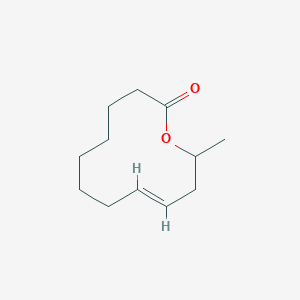
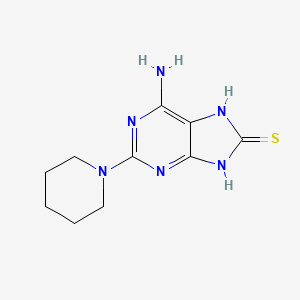
![(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1238747.png)
![(2E)-3-{3-[(5-Ethyl-3-iodo-6-methyl-2-oxo-1,2-dihydropyridin-4-YL)oxy]phenyl}acrylonitrile](/img/structure/B1238748.png)
